molecular formula C20H28N6O2 B5569976 N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea

N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea

Cat. No.: B5569976
M. Wt: 384.5 g/mol
InChI Key: CKIXGCWCXCNPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.22737416 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea

Research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows its potential in synthesizing substituted products. The study demonstrated that this compound is doubly lithiated on nitrogen and ortho to the directing metalating group, producing high yields of corresponding substituted products when reacted with various electrophiles. This research highlights its application in synthetic chemistry for producing a variety of chemical compounds (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis and Antibacterial Activity of 3-Substituted-6-(3-Ethyl-4-Methylanilino)uracils

This study involves the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) and their role in inhibiting bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria. The study's findings contribute to the field of antibacterial drug development, demonstrating the potential of these compounds in treating bacterial infections (Zhi et al., 2005).

Antiparkinsonian Activity of Urea and Thiourea Derivatives

The synthesis and evaluation of urea and thiourea derivatives for their antiparkinsonian activity highlight the scientific research application of these compounds. The study found that several of these compounds exhibited significant antiparkinsonian activity and demonstrated neuroprotective properties, suggesting their potential in the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Synthesis of 5-Ethoxycarbonyl-4-(4-Methoxyphenyl)-6-Methyl-3,4-Dihydropyrimidin-2(1H)-One

The research on the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-pyrimidin-2(1H)-one underlines its importance in organic synthesis. This compound was synthesized from anisaldehyde, ethyl acetoacetate, and urea, demonstrating a high yield and potential applications in medicinal chemistry and drug development (Ni Shu-jing, 2004).

Analgesic and Antiparkinsonian Activities of Pyridine Derivatives

This study involved the preparation of substituted pyridine derivatives and their evaluation for analgesic and antiparkinsonian activities. The research illustrates the potential of these compounds in the development of new treatments for Parkinson's disease and pain management (Amr, Maigali, & Abdulla, 2008).

Degradation of Chlorimuron-Ethyl by Aspergillus Niger

The degradation of chlorimuron-ethyl by Aspergillus niger is an important area of research in environmental science. This study showed how the fungus Aspergillus niger can degrade chlorimuron-ethyl, a herbicide, suggesting its potential application in bioremediation and environmental cleanup (Sharma, Banerjee, & Choudhury, 2012).

Synthesis of Tetrahydropyrimidine-5-Carboxylates and Their Biological Activities

The synthesis of tetrahydropyrimidine-5-carboxylates and their evaluation for metal chelating effects and inhibition of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes offer insights into their potential therapeutic applications. This research is significant for drug discovery, particularly in the fields of neurodegenerative diseases and enzyme-related disorders (Sujayev et al., 2016).

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-15-13-18(26-11-4-3-5-12-26)25-19(23-15)21-9-10-22-20(27)24-16-7-6-8-17(14-16)28-2/h6-8,13-14H,3-5,9-12H2,1-2H3,(H,21,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIXGCWCXCNPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.